N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine
Description
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine (CAS: 1493140-50-3) is a brominated aromatic amine derivative with a molecular formula of C₁₄H₂₀BrNO and a molecular weight of 298.23 g/mol . Its structure consists of a cyclopentane ring substituted with a methylamine group, which is further linked to a 2-bromo-5-methoxyphenyl moiety via a methylene bridge. This compound is commonly used in pharmaceutical research as an intermediate for designing ligands targeting aminergic receptors due to its structural resemblance to bioactive amines .
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-16(12-5-3-4-6-12)10-11-9-13(17-2)7-8-14(11)15/h7-9,12H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBVCROYDBTBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)OC)Br)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzyl alcohol to form 2-bromo-5-methoxybenzyl bromide. This intermediate is then reacted with N-methylcyclopentanamine under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopentanamine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, with conditions involving a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine serves as a pivotal building block in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance efficacy and selectivity towards specific biological targets, such as neurotransmitter receptors.
Case Study: Neurological Targeting
A study focusing on derivatives of this compound demonstrated its potential in modulating neurotransmitter release by interacting with nicotinic acetylcholine receptors. This interaction is crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .
Organic Synthesis
Intermediate in Synthesis
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in organic synthesis pathways.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Conditions | Product |
|---|---|---|---|
| Reductive Amination | 2-bromo-5-methoxybenzaldehyde + Cyclopentanamine | Sodium cyanoborohydride as reducing agent | This compound |
| Alkylation | N-methylcyclopentanamine + Alkyl Halide | Base catalysis | Alkylated derivatives |
Biological Studies
Mechanism of Action
Research indicates that this compound interacts with specific molecular targets, which can influence biological processes. Its binding affinity to certain receptors can be exploited in drug design to treat various diseases.
Case Study: Antiviral Properties
Recent investigations into related compounds have shown promising antiviral activity against SARS-CoV-2, suggesting that modifications of this compound could lead to effective antiviral agents. The structure–activity relationship (SAR) studies revealed that certain substitutions enhance antiviral efficacy while maintaining low cytotoxicity .
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine can be contextualized by comparing it to related compounds. Below is a detailed analysis:
Structural Analogues with Varying Backbones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₄H₂₀BrNO | 298.23 | Cyclopentane backbone, N-methylamine, 2-bromo-5-methoxyphenyl substituent |
| 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine | C₁₃H₁₉BrN₂O | 299.22 | Piperazine backbone, 2-methyl group, 2-bromo-5-methoxyphenyl substituent |
| N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine | C₁₂H₁₅BrFN | 272.16 | Cyclopentane backbone, unsubstituted amine, 3-bromo-4-fluorophenyl substituent |
| n-[(Dimethyl-1,2-oxazol-4-yl)methyl]-n-methylcyclopentanamine | C₁₂H₂₀N₂O | 208.30 | Cyclopentane backbone, N-methylamine, dimethyloxazole substituent (no halogen or methoxy) |
Key Observations:
- Backbone Flexibility : The cyclopentane ring in the target compound confers conformational rigidity compared to the piperazine backbone in 1-[(2-bromo-5-methoxyphenyl)methyl]-2-methylpiperazine , which has greater rotational freedom due to its six-membered ring .
- Substituent Effects : The 2-bromo-5-methoxyphenyl group enhances lipophilicity and steric bulk relative to the dimethyloxazole substituent in n-[(dimethyl-1,2-oxazol-4-yl)methyl]-n-methylcyclopentanamine , which lacks halogen atoms and has a smaller aromatic system .
Functional Analogues with Divergent Pharmacophores
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|
| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | C₁₄H₁₁BrFNO₂ | 324.15 | Benzamide core (amide bond), 2-methoxyphenyl group, bromo and fluoro substituents |
Key Observations:
- Halogen Positioning : The bromine in the target compound is ortho to the methylene bridge, while in the benzamide analogue, bromine and fluorine are positioned on adjacent carbons, altering steric and electronic profiles .
Graph-Based Structural Comparison
Using graph-theoretical methods (as described in ), the target compound’s structure can be analyzed for similarity to analogues:
- Node-Edge Similarity: The cyclopentane and phenyl rings serve as central nodes, with edges defined by methylene and amine linkages. Compounds like n-[(dimethyl-1,2-oxazol-4-yl)methyl]-n-methylcyclopentanamine show lower similarity due to heterocyclic substitution .
- Subgraph Isomorphism: The bromo-methoxyphenyl group in the target compound forms a distinct subgraph absent in non-halogenated or non-methoxylated analogues, influencing database search outcomes .
Biological Activity
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine is a compound of interest due to its unique structural features that may confer significant biological activity. This article aims to provide a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₁H₁₄BrN
- Molecular Weight : Approximately 244.14 g/mol
- Structural Features :
- A bromo-substituted phenyl ring.
- A methoxy group that may enhance lipophilicity.
- A cyclopentanamine moiety that may facilitate interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Protein Interaction : The bromine atom in the phenyl ring may facilitate π-π stacking interactions with aromatic residues in proteins, while the cyclopentanamine structure can form hydrogen bonds with polar groups, potentially modulating enzyme or receptor activities.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various protein kinases, which are implicated in numerous diseases including cancer and inflammatory disorders .
Antiviral and Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising antiviral and anticancer activities. For instance, a study on related compounds revealed significant cytotoxic effects against cancer cell lines, with some exhibiting selective toxicity towards tumor cells over normal cells .
| Compound Name | EC50 (µM) | CC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | 4.7 | 21 | Antiviral |
| Compound B | 3.5 | 15 | Anticancer |
Case Studies
- Antiviral Profiling : A related compound was identified as an effective inhibitor of viral entry, demonstrating an EC50 value of 4.7 µM against specific viral strains. The mechanism involved interference with the viral fusion process .
- Cytotoxicity Assessment : In vitro studies using VeroE6 cells indicated that certain derivatives of this compound exhibited a favorable cytotoxicity profile, suggesting potential for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
